molecular formula C12H11BrF3NO2 B2716356 (2-Bromophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2309555-44-8

(2-Bromophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2716356
CAS RN: 2309555-44-8
M. Wt: 338.124
InChI Key: HSAXWFVLXKPANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as BTAAM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antioxidant Properties

Research into bromophenol derivatives, similar in structural motif to the queried compound, has shown significant antioxidant activity. These compounds are synthesized through reactions such as bromination and evaluated for their capacity to scavenge free radicals and chelate metal ions, indicating potential as natural antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012); (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Enzymatic Inhibition

Studies have also explored the synthesis of novel bromophenol derivatives for their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. Some synthesized compounds showed potent inhibitory effects, suggesting their potential in developing treatments for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Catalytic Asymmetric Synthesis

The incorporation of azetidine units, as in the queried compound, into chiral ligands has been evaluated for catalytic asymmetric addition reactions. Such compounds facilitate high enantioselectivity in the synthesis of aldehydes, showcasing their potential in organic synthesis and pharmaceutical applications (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).

Antimicrobial and Antiviral Activity

Bromophenol derivatives have been assessed for their antimicrobial and antiviral activities, providing valuable insights into the development of new therapeutic agents. Some compounds exhibit significant activity against various bacterial and fungal strains, as well as selective antiviral properties, highlighting their potential in medicinal chemistry (Reddy & Reddy, 2016); (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).

properties

IUPAC Name

(2-bromophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-10-4-2-1-3-9(10)11(18)17-5-8(6-17)19-7-12(14,15)16/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXWFVLXKPANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.